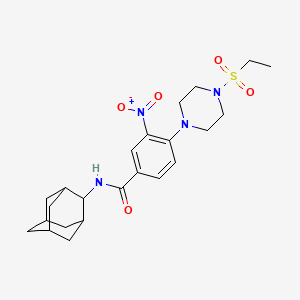
2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile and related derivatives often involves multicomponent reactions. A notable method is the electrogenerated base-promoted synthesis, which utilizes a three-component reaction of aromatic aldehydes, malononitrile, and 4,4,4-trifluoro-1-phenylbutane-1,3-dione. This process is advantageous for its high to excellent product yields, atom economy, and environmental friendliness (Goodarzi & Mirza, 2020).
Molecular Structure Analysis
The molecular structure of compounds related to 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile, such as 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile, has been determined using X-ray diffraction. These compounds exhibit a C1 symmetry group with a distorted envelope conformation for the heterocyclic rings. The crystal structures belong to the monoclinic system, featuring centrosymmetric dimers stabilized by intermolecular hydrogen bonds (Jansone et al., 2007).
Chemical Reactions and Properties
2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including condensation with aldehydes and ketones. These reactions lead to the formation of a variety of derivatives with potential biological and pharmacological activities. The structure of the resulting compounds can be elucidated using chemical and spectroscopic data (Khalifa et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and solubility, are crucial for their potential applications. The crystals typically exhibit monoclinic or triclinic systems, with specific unit cell dimensions depending on the derivative. The crystal packing is often stabilized by hydrogen bonding, contributing to the compound's stability and reactivity (Sharma et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure. Derivatives of 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile exhibit various electronic and steric effects due to substituents. Density Functional Theory (DFT) and Time-Dependent DFT calculations can provide insights into the electronic structure, spectroscopic characterization, and non-linear optical properties, contributing to understanding their chemical behavior (Wazzan et al., 2016).
Wissenschaftliche Forschungsanwendungen
Structural and Physicochemical Analysis
- The physicochemical properties of various dihydropyridine derivatives, including 2-oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile, have been extensively studied. These compounds show interesting densities, viscosities, and ultrasonic velocities in different solvents at various temperatures. These properties are vital for understanding solute-solvent interactions and the potential structural implications for these compounds (Baluja & Talaviya, 2016).
Crystallographic Studies
- Crystal structure analysis has provided detailed insights into the molecular arrangement of dihydropyridine derivatives. This knowledge is crucial for understanding the molecular interactions and stability of these compounds, which is important for their potential applications in various fields (Naghiyev et al., 2022).
Synthesis and Tautomerism
- Research on the synthesis and tautomerism of dihydropyridine derivatives highlights the versatility and complexity of these compounds. Understanding their chemical behavior under different conditions is fundamental for their application in synthetic chemistry and possibly in pharmacology (Ajaj et al., 2013).
Optical Properties
- Investigations into the optical properties of dihydropyridine derivatives have revealed their potential in optoelectronics. Understanding how these compounds interact with light and their emission spectra in various solvents could lead to applications in sensors and other optical devices (Cetina et al., 2010).
Novel Derivative Formation
- The creation of novel derivatives of dihydropyridine compounds opens up new avenues in material science and chemistry. These derivatives can have unique properties that make them suitable for specialized applications (Khrustaleva et al., 2014).
Chemical Reactivity and Synthesis
- Research on the chemical reactivity and synthesis of dihydropyridine derivatives, including 2-oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile, is crucial for understanding their potential in creating new materials and compounds. This research is foundational for advancements in synthetic chemistry and potential pharmaceutical applications (Sosnovskikh et al., 2011).
Photosensitivity and Electrical Characteristics
- The photosensitivity and electrical characteristics of certain dihydropyridine derivatives indicate their potential use in optoelectronic devices. Understanding these properties is key for developing new technologies in this area (Roushdy et al., 2019).
Mechanistic Investigations
- Understanding the reaction mechanisms of dihydropyridine derivatives with various compounds is important for expanding the chemical repertoire and discovering new reactions and pathways (Liu et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-oxo-6-phenyl-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)10-6-11(8-4-2-1-3-5-8)18-12(19)9(10)7-17/h1-6H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVASHBTYQTRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369398 | |
| Record name | 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |
CAS RN |
3335-44-2 | |
| Record name | 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[(cyclohexylamino)-oxomethyl]phenyl]-4-methyl-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B1223803.png)

![4-[({[3-(4-Methoxyphenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B1223806.png)
![2-[(S)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinate](/img/structure/B1223809.png)
![4-[[[1-Oxo-2-[(2-oxo-3-phenyl-1-benzopyran-7-yl)oxy]ethyl]amino]methyl]-1-cyclohexanecarboxylic acid](/img/structure/B1223811.png)
![N-[N'-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-(4-methoxy-phenyl)-acrylamide](/img/structure/B1223812.png)
![N-(1H-benzimidazol-2-yl)-3-[phenyl(prop-2-enyl)sulfamoyl]benzamide](/img/structure/B1223814.png)
![2-[3-(2,3-Dichlorophenoxy)propylamino]ethanol](/img/structure/B1223816.png)
![N-[[1-(2-methylpropyl)-2-oxo-3-indolylidene]amino]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B1223818.png)
![2-[[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]thio]-1-(1H-pyrrol-2-yl)ethanone](/img/structure/B1223819.png)
![2-[[(5-Tert-butyl-2-methyl-3-furanyl)-oxomethyl]amino]-4,5-dimethoxybenzoic acid methyl ester](/img/structure/B1223823.png)
![2-[1-[[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]ethyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1223826.png)
![N-(5-bromo-8-quinolinyl)-5-[(4-chloro-1-pyrazolyl)methyl]-2-furancarboxamide](/img/structure/B1223827.png)
![N2-phenyl-6-[[(1-phenyl-5-tetrazolyl)thio]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1223828.png)